molecular formula C18H14N2O4 B12897636 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-73-7

1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one

Cat. No.: B12897636
CAS No.: 919778-73-7
M. Wt: 322.3 g/mol
InChI Key: FYGWDROIQYYUST-UHFFFAOYSA-N
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Description

2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features both an oxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.

    Attachment of the Ethanone Group: This can be done through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming carboxylic acids or other oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitrophenyl and oxazole groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)oxazole: Lacks the ethanone group but shares the nitrophenyl and oxazole structure.

    1-(p-Tolyl)ethanone: Lacks the oxazole and nitrophenyl groups but shares the ethanone and p-tolyl structure.

Biological Activity

1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one, commonly referred to as a derivative of oxazole, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3} with a molecular weight of approximately 286.29 g/mol. The key structural components include:

  • A 4-methylphenyl group providing hydrophobic characteristics.
  • A 4-nitrophenyl group which may enhance electron affinity and increase biological activity.
  • An oxazole ring , known for its role in various biological activities.

Biological Activity Overview

Research indicates that compounds containing oxazole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.

Antimicrobial Activity

A study evaluating the antimicrobial effects of similar oxazole derivatives found that compounds with nitrophenyl substitutions exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .

Anticancer Potential

The anticancer potential of oxazole derivatives has also been explored. Compounds with similar structural features have shown selective cytotoxicity towards different cancer cell lines. For instance, studies have demonstrated that certain oxazole-based compounds can inhibit thioredoxin reductase (TrxR), a target associated with cancer progression . This inhibition leads to increased oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of oxazole derivatives:

Study Findings
Study 1Evaluated the antibacterial activity of oxazole derivatives; found significant activity against E. coli and S. aureus with MIC values as low as 0.0039 mg/mL .
Study 2Investigated the anticancer properties of similar compounds; demonstrated selective inhibition of TrxR leading to increased apoptosis in cancer cells .
Study 3Explored structure-activity relationships (SAR) showing that electron-withdrawing groups like nitro enhance biological activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit critical enzymes involved in cellular metabolism or signal transduction pathways.
  • Induction of Oxidative Stress : By disrupting redox balance within cells, these compounds can induce cell death in cancerous tissues.
  • Antimicrobial Action : The presence of nitro groups enhances the ability to penetrate bacterial membranes and disrupt cellular processes.

Properties

CAS No.

919778-73-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethanone

InChI

InChI=1S/C18H14N2O4/c1-12-2-4-13(5-3-12)17(21)10-16-11-19-18(24-16)14-6-8-15(9-7-14)20(22)23/h2-9,11H,10H2,1H3

InChI Key

FYGWDROIQYYUST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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